6,6-Dimethyl-4-azepanol

Descripción

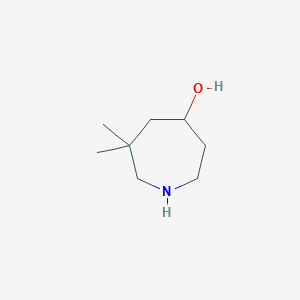

6,6-Dimethyl-4-azepanol (CAS: 1330756-34-7) is a seven-membered cyclic secondary amine featuring a hydroxyl group at the 4th position and two methyl substituents at the 6th position of the azepane ring. Its structure combines the rigidity of a medium-sized heterocycle with the polarity imparted by the hydroxyl group, making it a versatile intermediate in organic synthesis and pharmaceutical research . The compound is commercially available in varying quantities (e.g., 250 mg to 1 g) through suppliers like CymitQuimica, reflecting its relevance in specialized chemical applications .

The methyl groups at C6 likely increase steric bulk and hydrophobicity, which could influence solubility and reactivity in synthetic pathways .

Propiedades

IUPAC Name |

6,6-dimethylazepan-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO/c1-8(2)5-7(10)3-4-9-6-8/h7,9-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTXHKDCPGXNTJX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CCNC1)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

143.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Análisis De Reacciones Químicas

Common Reagents and Conditions:

Major Products Formed:

Oxidation: 6,6-Dimethyl-4-azepanone

Reduction: 6,6-Dimethyl-4-azepanol (reformed)

Substitution: Various substituted azepanols depending on the nucleophile used

Aplicaciones Científicas De Investigación

6,6-Dimethyl-4-azepanol has several scientific research applications across various fields:

Mecanismo De Acción

The mechanism by which 6,6-Dimethyl-4-azepanol exerts its effects depends on its specific application. For example, in drug discovery, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact molecular pathways involved would vary based on the biological system and the specific application.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

To contextualize 6,6-Dimethyl-4-azepanol, we compare it structurally and functionally with analogous compounds identified in the evidence (Table 1).

Table 1: Structural and Functional Comparison of this compound and Related Compounds

Key Comparative Insights

Ring Size and Flexibility: this compound’s seven-membered ring offers greater flexibility than five-membered analogs like 2-(Aminomethyl)cyclopentanol. This flexibility may improve binding to larger biological targets, such as G-protein-coupled receptors . Smaller rings (e.g., cyclopentane derivatives) exhibit higher torsional strain, which can limit stability but enhance reactivity in ring-opening reactions .

Functional Group Influence: The hydroxyl group in this compound increases polarity and hydrogen-bonding capacity compared to non-hydroxylated amines like (1-Methylcyclopentyl)methanamine. This property may improve aqueous solubility but reduce membrane permeability . Linear compounds like 3-((4-Chlorophenyl)amino)propanoic acid exhibit distinct solubility profiles due to carboxylic acid groups, making them more suited for ionic or zwitterionic applications .

Similar effects are observed in bulky analogs like 7-Bromo-3-ethyl-pyrido-oxazine, where substituents dictate regioselectivity in reactions .

Synthetic and Commercial Relevance: this compound’s availability through suppliers like CymitQuimica underscores its utility in medicinal chemistry, whereas niche compounds like 7-Bromo-3-ethyl-pyrido-oxazine may require custom synthesis .

Actividad Biológica

6,6-Dimethyl-4-azepanol (C8H17NO) is a cyclic amine compound that has garnered interest in various fields including medicinal chemistry and pharmacology. This article explores its biological activity, including pharmacological effects, toxicity profiles, and potential therapeutic applications based on available literature.

- Molecular Formula: C8H17NO

- Molecular Weight: 143.23 g/mol

- CAS Number: 56737770

- Structural Formula: This compound Structure

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interaction with neurotransmitter systems, particularly its potential as a central nervous system (CNS) depressant. Initial studies suggest that this compound may exhibit anxiolytic and sedative properties.

Pharmacological Effects

- CNS Activity : Preliminary research indicates that this compound may act as a GABAergic agent, enhancing the inhibitory effects of GABA in the brain. This mechanism is similar to that of benzodiazepines, which are commonly used for anxiety and sleep disorders.

- Anxiolytic Properties : In animal models, compounds structurally related to this compound have shown promise in reducing anxiety-like behaviors. These findings warrant further investigation into its potential therapeutic applications in treating anxiety disorders.

Toxicity Profile

The toxicity of this compound has not been extensively studied; however, some insights can be drawn from related compounds:

- Acute Toxicity : Similar cyclic amines often exhibit moderate toxicity levels. For instance, studies on structurally analogous compounds suggest that high doses may lead to neurological disturbances.

- Reproductive Toxicity : Research on related compounds indicates potential reproductive toxicity at elevated doses. A no-observed-adverse-effect level (NOAEL) for reproductive toxicity in similar compounds has been reported at 500 mg/kg/day in rodent studies .

Case Studies and Research Findings

A review of literature reveals several key findings regarding the biological activity of this compound:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.